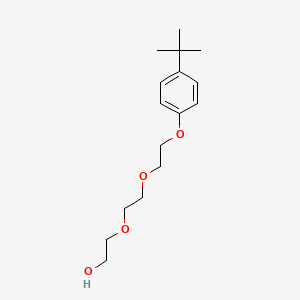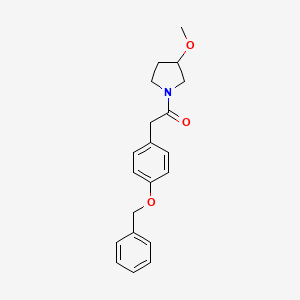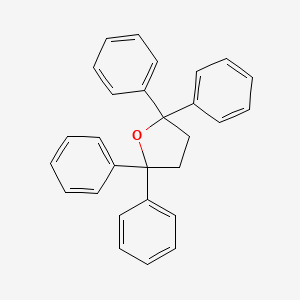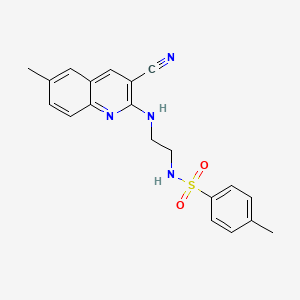
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide, also known by its chemical formula C20H17ClN4O, is a synthetic compound. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common route includes the following:
Starting Material: Begin with 2-chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide.
Alkylation: React the starting material with an appropriate alkylating agent to introduce the 4-methylbenzenesulfonamide group.
Purification: Isolate and purify the desired product.
- Solvents: Organic solvents like dichloromethane or dimethylformamide (DMF).
- Temperature: Typically carried out at room temperature or under reflux.
- Catalysts: May require Lewis acids or bases for specific steps.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization for yield, purity, and safety is crucial.
Análisis De Reacciones Químicas
Reactions::
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Oxidation/Reduction: Depending on reaction conditions, it may be oxidized or reduced.
Acylation: It can react with acylating agents to form amides.
- Hydrogen Peroxide (H2O2) : For oxidation reactions.
- Hydrazine : For reduction reactions.
Alkylating Agents: Used for introducing the 4-methylbenzenesulfonamide group.
Major Products:: The primary product is N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide itself.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
- Medicine : Investigated as a potential drug candidate due to its unique structure and biological activity.
- Chemistry : Used as a reagent in organic synthesis.
- Industry : Employed in the production of specialty chemicals.
Mecanismo De Acción
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
606105-57-1 |
|---|---|
Fórmula molecular |
C20H20N4O2S |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H20N4O2S/c1-14-3-6-18(7-4-14)27(25,26)23-10-9-22-20-17(13-21)12-16-11-15(2)5-8-19(16)24-20/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,24) |
Clave InChI |
YXLHYTATBUKXKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=C3C=C(C=CC3=N2)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan](/img/structure/B12898250.png)

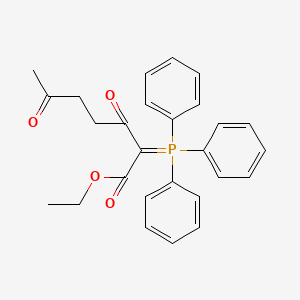
![3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12898269.png)
![(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B12898272.png)
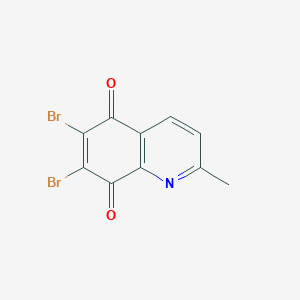
![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)

![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
